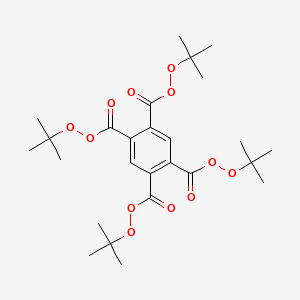
Tetra-t-butylperoxypyromellitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-t-butylperoxypyromellitate is an organic peroxide compound with the molecular formula C26H38O12. It is known for its high reactivity due to the presence of peroxide groups, making it a valuable compound in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-t-butylperoxypyromellitate typically involves the reaction of pyromellitic dianhydride with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the peroxide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetra-t-butylperoxypyromellitate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Decomposition: The peroxide groups can decompose to form free radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in decomposition reactions, the products are free radicals and smaller organic molecules .
Scientific Research Applications
Tetra-t-butylperoxypyromellitate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetra-t-butylperoxypyromellitate involves the decomposition of its peroxide groups to form free radicals. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetra-t-butylperoxypyromellitate include other organic peroxides, such as:
tert-Butyl hydroperoxide: A widely used oxidizing agent in organic synthesis.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
Uniqueness
This compound is unique due to its high reactivity and stability under controlled conditions. Its ability to form free radicals makes it particularly valuable in polymerization and oxidation reactions, setting it apart from other organic peroxides .
Properties
CAS No. |
63472-69-5 |
|---|---|
Molecular Formula |
C26H38O12 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
tetratert-butyl benzene-1,2,4,5-tetracarboperoxoate |
InChI |
InChI=1S/C26H38O12/c1-23(2,3)35-31-19(27)15-13-17(21(29)33-37-25(7,8)9)18(22(30)34-38-26(10,11)12)14-16(15)20(28)32-36-24(4,5)6/h13-14H,1-12H3 |
InChI Key |
KOAKWBXPXOTXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC(=C(C=C1C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


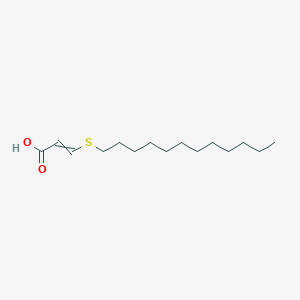
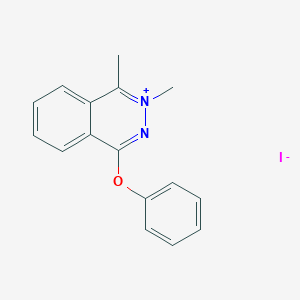


![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
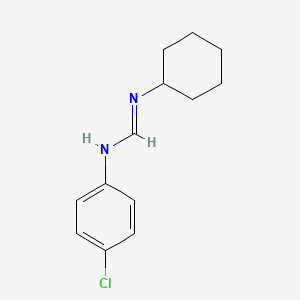
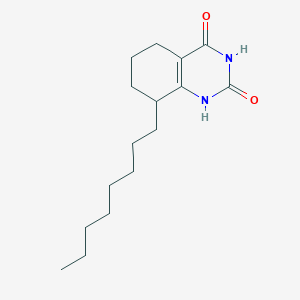
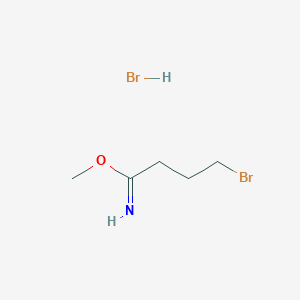
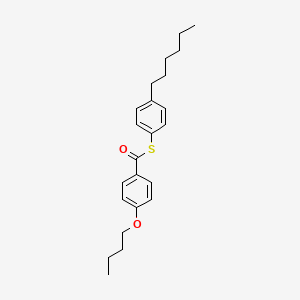
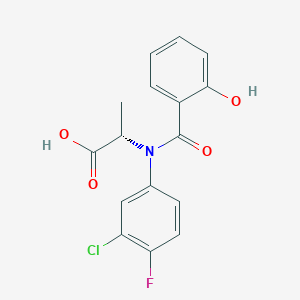
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
